



Application Note: Characterization of Diammonium Succinate using FTIR and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Diammonium succinate	
Cat. No.:	B1195312	Get Quote

Abstract

This document provides a comprehensive guide to the characterization of **diammonium succinate** using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques are fundamental for confirming the identity, purity, and structural integrity of this salt, which is a key intermediate in various chemical and pharmaceutical processes. Detailed experimental protocols, data interpretation, and visual workflows are presented to aid researchers, scientists, and drug development professionals in their analytical endeavors.

Introduction

Diammonium succinate (C₄H₁₂N₂O₄) is the ammonium salt of succinic acid, a dicarboxylic acid.[1][2] Its characterization is crucial for quality control in manufacturing and for understanding its role in various applications, from chemical synthesis to its potential use in pharmaceutical formulations.[3] FTIR spectroscopy provides information about the functional groups present by measuring the absorption of infrared radiation, while NMR spectroscopy elucidates the molecular structure by probing the magnetic properties of atomic nuclei. Together, they offer a powerful and non-destructive method for unambiguous identification.

Spectroscopic Data and Interpretation



The following sections summarize the expected spectroscopic data for **diammonium** succinate.

FTIR Spectroscopy

The FTIR spectrum of **diammonium succinate** is characterized by the presence of vibrations from the ammonium ion (NH₄+) and the succinate carboxylate groups (COO⁻). Unlike succinic acid, which shows a strong, broad O-H stretch from the carboxylic acid and a C=O stretch around 1700 cm⁻¹, the salt form exhibits distinct absorptions. The key is the shift of the carboxyl bands from the acid form to the carboxylate form.

Table 1: FTIR Peak Assignments for **Diammonium Succinate**

Wavenumber Range (cm ⁻¹)	Vibrational Mode	Functional Group Assignment
~3100 - 3300	N-H Stretching	Ammonium (NH ₄ +)
~2800 - 3000	C-H Stretching	Methylene (-CH ₂ -)
~1550 - 1610	C=O Asymmetric Stretching	Carboxylate (COO ⁻)
~1390 - 1450	C=O Symmetric Stretching	Carboxylate (COO ⁻)
~1410 - 1450	N-H Bending	Ammonium (NH ₄ +)
~1300 - 1350	CH ₂ Scissoring	Methylene (-CH ₂ -)

Note: Peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, ATR) and instrument calibration.

NMR Spectroscopy

NMR spectroscopy in a deuterated solvent like deuterium oxide (D_2O) is ideal for characterizing **diammonium succinate**. The symmetrical nature of the succinate dianion simplifies the spectrum.

¹H NMR Spectroscopy In the ¹H NMR spectrum, the two methylene groups (-CH₂-CH₂-) of the succinate molecule are chemically equivalent, resulting in a single sharp peak. The protons of



the ammonium ions (NH₄+) will exchange with the deuterium from the D₂O solvent, often leading to the disappearance or significant broadening of the N-H signal.[4][5] For succinic acid in D₂O, the methylene protons appear around 2.67 ppm. A similar chemical shift is expected for the succinate salt.

Table 2: ¹H NMR Data for **Diammonium Succinate** in D₂O

Chemical Shift (δ, ppm)	Multiplicity	Assignment
~2.5 - 2.7	Singlet (s)	-CH ₂ -CH ₂ -

¹³C NMR Spectroscopy The ¹³C NMR spectrum is also simplified by the molecule's symmetry. Two distinct signals are expected: one for the equivalent methylene carbons and one for the equivalent carboxylate carbons. For succinic acid in DMSO-d6, the methylene carbons appear around 30 ppm and the carboxyl carbons around 174 ppm. Similar shifts are anticipated for the salt form.

Table 3: 13C NMR Data for Diammonium Succinate in D2O

Chemical Shift (δ, ppm)	Assignment
~175 - 185	Carboxylate (-COO ⁻)
~30 - 35	Methylene (-CH ₂ -)

Experimental Protocols

The following are standard protocols for acquiring FTIR and NMR spectra of solid diammonium succinate.

Protocol: FTIR Spectroscopy using KBr Pellet Method

This protocol is suitable for obtaining high-quality infrared spectra of solid samples.

Materials:

• Diammonium succinate sample



- Infrared (IR) grade Potassium Bromide (KBr), dried
- Agate mortar and pestle
- Pellet press with die set
- FTIR spectrometer

Procedure:

- Drying: Dry the KBr powder in an oven at ~110°C for at least 2 hours to remove any absorbed water, which can interfere with the spectrum. Cool in a desiccator.
- Sample Preparation: Weigh approximately 1-2 mg of the diammonium succinate sample.
- Grinding & Mixing: Add the sample to an agate mortar along with approximately 100-200 mg
 of the dried KBr. Grind the mixture thoroughly with the pestle for several minutes until a fine,
 homogeneous powder is obtained.
- Pellet Pressing: Transfer a portion of the mixture into the pellet die. Place the die into a
 hydraulic press and apply pressure (typically 7-10 tons) for 1-2 minutes to form a thin,
 transparent, or translucent pellet.
- Data Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
- Background Scan: Run a background spectrum with an empty sample compartment or a blank KBr pellet to account for atmospheric CO₂ and H₂O.
- Sample Scan: Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Protocol: NMR Spectroscopy (1H and 13C)



This protocol describes the preparation of a **diammonium succinate** sample for analysis in a high-field NMR spectrometer.

Materials:

- Diammonium succinate sample
- Deuterium oxide (D₂O, 99.9 atom % D)
- 5 mm NMR tubes
- Vortex mixer (optional)
- NMR spectrometer

Procedure:

- Sample Preparation: Weigh approximately 5-10 mg of diammonium succinate directly into a clean, dry vial.
- Dissolution: Add approximately 0.6-0.7 mL of D₂O to the vial. D₂O is used as the solvent to avoid a large interfering solvent signal in the ¹H NMR spectrum.
- Mixing: Gently agitate or vortex the mixture until the solid is completely dissolved.
- Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient for the instrument's detection region (typically 4-5 cm).
- Instrument Setup: Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer's autosampler or manual probe.
- Data Acquisition:
 - Lock the spectrometer onto the deuterium signal from the D₂O.
 - Shim the magnetic field to achieve high homogeneity and resolution.
 - Acquire the ¹H NMR spectrum. A standard pulse program is typically sufficient.

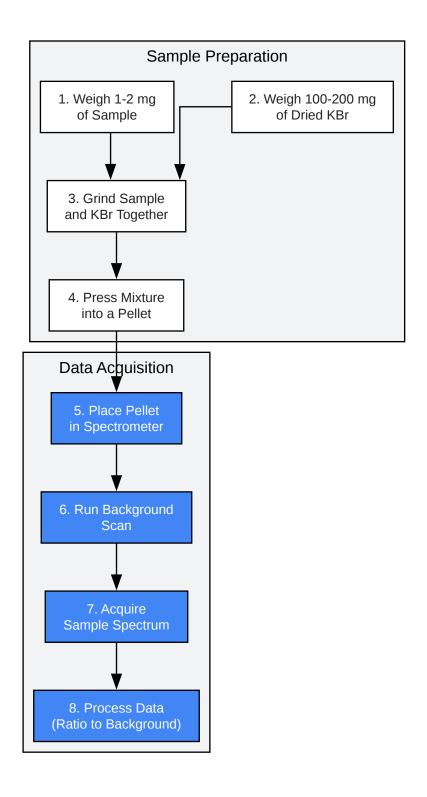


- Acquire the ¹³C NMR spectrum. This will require a longer acquisition time than the ¹H spectrum due to the lower natural abundance of ¹³C.
- Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and perform baseline correction to obtain the final, interpretable NMR spectrum.

Workflow Diagrams

Visual representations of the experimental protocols provide a clear and concise overview of the steps involved.

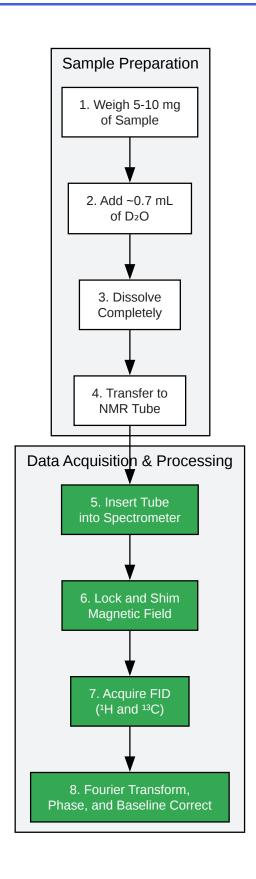




Click to download full resolution via product page

Caption: Workflow for FTIR analysis of diammonium succinate.





Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Diammonium succinate | C4H12N2O4 | CID 160625 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 5. studymind.co.uk [studymind.co.uk]
- To cite this document: BenchChem. [Application Note: Characterization of Diammonium Succinate using FTIR and NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1195312#ftir-and-nmr-spectroscopy-for-the-characterization-of-diammonium-succinate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com